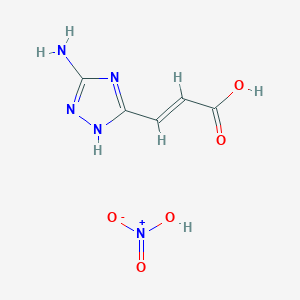

(E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid;nitric acid

Descripción general

Descripción

(E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid;nitric acid is a useful research compound. Its molecular formula is C5H7N5O5 and its molecular weight is 217.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid; nitric acid is a derivative of the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article discusses the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of (E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid involves several key steps:

- Starting Materials : The synthesis typically begins with the reaction of 3-amino-1H-1,2,4-triazole with maleic anhydride to form the corresponding propanoic acid derivative.

- Isomerization : The compound can exist in both (E) and (Z) configurations, with the (E) isomer being more biologically active. The isomerization is often facilitated by heating in an acidic medium.

- Characterization : The resulting compound is characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and tautomeric forms .

Biological Activity

The biological activity of (E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid has been extensively studied. Key findings include:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : Compounds similar to (E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid have shown high inhibition zones against various bacteria, including both Gram-positive and Gram-negative strains .

| Compound | Zone of Inhibition (mm) | Bacteria Type |

|---|---|---|

| Triazole Derivative A | 20 | E. coli (Gram-negative) |

| Triazole Derivative B | 25 | S. aureus (Gram-positive) |

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of triazole derivatives:

- Paw Edema Model : In animal models, compounds demonstrated significant reduction in paw edema compared to standard anti-inflammatory drugs like ibuprofen .

| Compound | % Inhibition of Paw Edema | Standard Drug % Inhibition |

|---|---|---|

| Triazole Derivative C | 76% | Ibuprofen 83.3% |

Antiviral Activity

Triazoles have also been investigated for their antiviral properties:

- Mechanism of Action : The presence of nitrogen heteroatoms in triazoles contributes to their ability to interfere with viral replication processes .

Case Studies

A notable study evaluated a series of triazole derivatives for their biological activity:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial and Anticancer Activities

Triazole derivatives, including those related to (E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid, have demonstrated significant biological activities. Research indicates that triazole compounds exhibit antimicrobial properties against a range of pathogens and have potential as anticancer agents. For instance, triazole derivatives have shown efficacy in inhibiting the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Mechanism of Action

The mechanism of action for triazole derivatives often involves interference with nucleic acid synthesis and disruption of cellular metabolism. The presence of the triazole ring enhances the ability of these compounds to bind to target enzymes or receptors within microbial cells or cancerous tissues, leading to their therapeutic effects .

Agricultural Applications

Corrosion Inhibition

Recent studies have explored the use of triazole derivatives as ecological corrosion inhibitors for mild steel in acidic environments. The compound has been tested for its effectiveness in reducing corrosion rates significantly, showcasing a protective layer that prevents metal degradation . This application is particularly relevant in agricultural settings where metal structures are exposed to corrosive agents.

Pesticidal Properties

Triazole compounds are also being investigated for their pesticidal properties. They can act as fungicides or herbicides due to their ability to disrupt fungal cell wall synthesis or inhibit plant growth regulators in weeds. This makes them valuable in crop protection strategies against fungal diseases and invasive plant species .

Material Science

Synthesis of Functional Materials

The unique properties of (E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid facilitate its use in synthesizing functional materials with specific characteristics. For instance, it can be employed in the development of polymers with enhanced thermal stability or as a precursor for creating nanomaterials used in electronics and photonics .

Crystal Structure Analysis

Studies involving the crystal structure of this compound reveal insights into its molecular interactions and stability. X-ray crystallography has been utilized to understand the tautomeric forms and hydrogen bonding patterns within the triazole ring system, which are crucial for predicting its behavior in various applications .

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against various pathogens; potential anticancer properties |

| Mechanism of Action | Interference with nucleic acid synthesis; disruption of cellular metabolism | |

| Agricultural Science | Corrosion Inhibition | Reduces corrosion rates on mild steel; protective layer formation |

| Pesticidal Properties | Acts as fungicides/herbicides disrupting fungal growth or inhibiting weed growth | |

| Material Science | Synthesis of Functional Materials | Used in creating polymers with specific characteristics |

| Crystal Structure Analysis | Insights into molecular interactions and stability |

Propiedades

IUPAC Name |

(E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2.HNO3/c6-5-7-3(8-9-5)1-2-4(10)11;2-1(3)4/h1-2H,(H,10,11)(H3,6,7,8,9);(H,2,3,4)/b2-1+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUMVAFZMCIKOF-TYYBGVCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C1=NC(=NN1)N.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(=O)O)\C1=NC(=NN1)N.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.